Regioselective Differentiation: 4,6- vs. 4,7-Dibromo Substitution Patterns in Cross-Coupling Reactions
The 4,6-dibromo substitution pattern provides distinct regioselectivity in palladium-catalyzed cross-coupling reactions compared to the 4,7-dibromo regioisomer [1]. The two C-Br bonds at the 4 and 6 positions are susceptible to a wide range of palladium-catalyzed cross-coupling reactions, enabling the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds . This regiochemical difference can significantly impact the electronic and structural properties of the resulting conjugated polymers or small molecules.
| Evidence Dimension | Regioselectivity in cross-coupling reactions |
|---|---|
| Target Compound Data | 4,6-Dibromo substitution pattern |
| Comparator Or Baseline | 4,7-Dibromo-2,1,3-benzoxadiazole (CAS 54286-63-4) |
| Quantified Difference | Different regiochemical outcome; distinct electronic and steric properties |
| Conditions | Palladium-catalyzed cross-coupling reactions |
Why This Matters
The choice of regioisomer directly dictates the structure and properties of the final product, making them non-interchangeable in synthetic planning and material design.
- [1] American Elements. 4,7-Dibromo-2,1,3-benzoxadiazole (CAS 54286-63-4) Product Information. View Source
